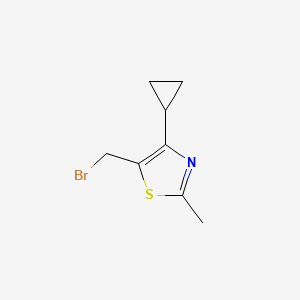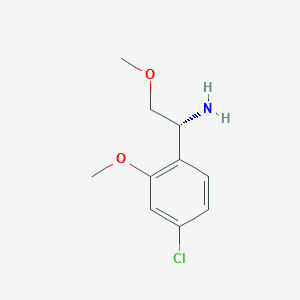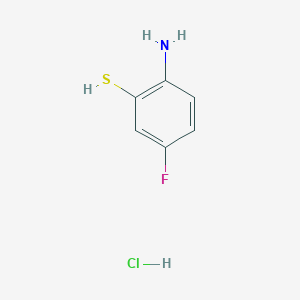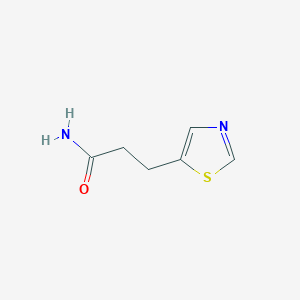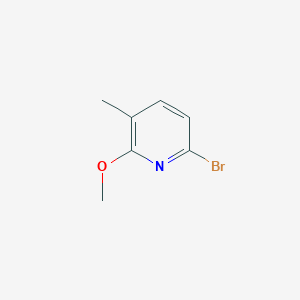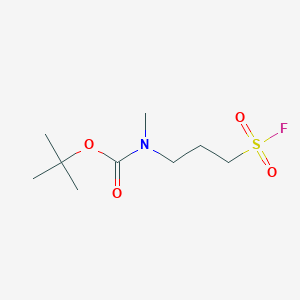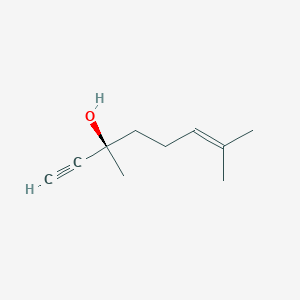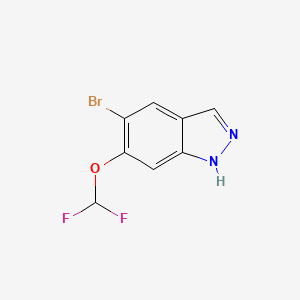
5-Bromo-6-(difluoromethoxy)-1H-indazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-6-(difluoromethoxy)-1H-indazole is a chemical compound with the molecular formula C7H3BrF2N2O. It is a derivative of indazole, a bicyclic compound containing a benzene ring fused to a pyrazole ring. The presence of bromine and difluoromethoxy groups in its structure makes it a compound of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-(difluoromethoxy)-1H-indazole typically involves the bromination of an indazole precursor followed by the introduction of the difluoromethoxy group. One common method involves the reaction of 5-bromoindazole with difluoromethyl ether under specific conditions to yield the desired compound. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-6-(difluoromethoxy)-1H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indazole derivatives, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
5-Bromo-6-(difluoromethoxy)-1H-indazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Bromo-6-(difluoromethoxy)-1H-indazole involves its interaction with specific molecular targets. The bromine and difluoromethoxy groups can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. The exact pathways and targets may vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-6-(difluoromethoxy)nicotinonitrile: A related compound with a similar structure but different functional groups.
5-Bromo-6-(difluoromethoxy)pyridin-3-yl)methanol: Another similar compound with a pyridine ring instead of an indazole ring.
Uniqueness
5-Bromo-6-(difluoromethoxy)-1H-indazole is unique due to its specific combination of bromine and difluoromethoxy groups on the indazole scaffold. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
Formule moléculaire |
C8H5BrF2N2O |
|---|---|
Poids moléculaire |
263.04 g/mol |
Nom IUPAC |
5-bromo-6-(difluoromethoxy)-1H-indazole |
InChI |
InChI=1S/C8H5BrF2N2O/c9-5-1-4-3-12-13-6(4)2-7(5)14-8(10)11/h1-3,8H,(H,12,13) |
Clé InChI |
GNNHRPDTGPUSRL-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C=NNC2=CC(=C1Br)OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


